2-Propyn-1-ol, 3-(5-quinolinyl)-
Description
2-Propyn-1-ol, 3-(5-quinolinyl)-, is a propargyl alcohol derivative featuring a quinolinyl substituent at the third carbon position. Propargyl alcohols (2-propyn-1-ol derivatives) are characterized by a terminal alkyne and hydroxyl group, making them reactive intermediates in organic synthesis and medicinal chemistry . Quinoline derivatives, such as those in , are known for their roles as pharmacophores in drug discovery, particularly as antagonists for receptors like P2X7R .
Properties
Molecular Formula |
C12H9NO |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
3-quinolin-5-ylprop-2-yn-1-ol |
InChI |
InChI=1S/C12H9NO/c14-9-3-5-10-4-1-7-12-11(10)6-2-8-13-12/h1-2,4,6-8,14H,9H2 |
InChI Key |
ZKAAWLNEFDHLFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C#CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table compares 2-Propyn-1-ol, 3-(5-quinolinyl)- with structurally related propargyl alcohol derivatives:
Key Observations :
- Quinolinyl vs.
- Fluorinated Derivatives : The trifluoromethyl group in C₁₀H₇F₃O increases metabolic stability and lipophilicity, which may improve pharmacokinetic profiles in drug candidates .
- Molecular Weight Trends: Bulkier substituents (e.g., phenoxyphenyl) increase molecular weight and reduce solubility, impacting formulation strategies .
Reactivity :
- The terminal alkyne in 2-propyn-1-ol derivatives enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation.
- The hydroxyl group allows esterification or etherification, as seen in for surface tension studies .
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